3-Fluoro-4-methoxy-benzyl-hydrazine

Catalog No.
S12915642
CAS No.
887596-57-8
M.F
C8H11FN2O
M. Wt
170.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methoxy-benzyl-hydrazine

CAS Number

887596-57-8

Product Name

3-Fluoro-4-methoxy-benzyl-hydrazine

IUPAC Name

(3-fluoro-4-methoxyphenyl)methylhydrazine

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

InChI

InChI=1S/C8H11FN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3

InChI Key

HJCBISRWAGCWNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNN)F

3-Fluoro-4-methoxy-benzyl-hydrazine is a chemical compound characterized by its benzyl hydrazine structure, which features a fluorine atom and a methoxy group attached to the aromatic ring. The molecular formula for this compound is C9H10FN3OC_9H_{10}FN_3O, and it has potential applications in medicinal chemistry and organic synthesis due to its unique structural features that influence its reactivity and biological activity.

, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as ketones or aldehydes, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert functional groups into alcohols or amines, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The fluoro or methoxy groups can undergo substitution reactions, allowing for the introduction of different substituents through nucleophilic attack.

These reactions are essential for modifying the compound's structure to enhance its properties for specific applications.

The synthesis of 3-Fluoro-4-methoxy-benzyl-hydrazine typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and hydrazine hydrate as primary reactants.
  • Condensation Reaction: A condensation reaction occurs between the aldehyde and hydrazine, usually under acidic conditions, to form the hydrazone intermediate.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 3-Fluoro-4-methoxy-benzyl-hydrazine.

This synthetic route allows for the efficient production of the compound while maintaining high purity levels.

3-Fluoro-4-methoxy-benzyl-hydrazine has several potential applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases.
  • Organic Synthesis: The compound acts as a building block for creating more complex organic molecules.
  • Research: It is utilized in biological assays to investigate the effects of hydrazine derivatives on biological systems.

Interaction studies involving 3-Fluoro-4-methoxy-benzyl-hydrazine focus on its binding affinity and activity at specific biological targets. Research indicates that compounds with similar structures can interact with neurotransmitter receptors, influencing their activity. Further studies are required to elucidate the precise mechanisms of action and potential therapeutic benefits of this compound.

Several compounds exhibit structural similarities to 3-Fluoro-4-methoxy-benzyl-hydrazine, including:

  • 3-Fluoro-4-methoxy-phenyl-hydrazine
  • 4-(3-Fluoro-4-methoxybenzyl)-piperidine hydrochloride
  • 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

The uniqueness of 3-Fluoro-4-methoxy-benzyl-hydrazine lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties compared to similar compounds. This configuration may result in different pharmacological activities or reactivity profiles, making it valuable for targeted research and industrial applications. Its fluorinated and methoxylated structure enhances its lipophilicity and potential bioactivity, distinguishing it from other hydrazine derivatives.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

170.08554114 g/mol

Monoisotopic Mass

170.08554114 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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